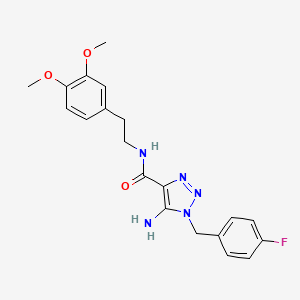

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

説明

BenchChem offers high-quality 5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUGLYUQDEYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C20H22FN5O3, with a molecular weight of approximately 399.426 g/mol. The compound features a 1,2,3-triazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN5O3 |

| Molecular Weight | 399.426 g/mol |

| IUPAC Name | 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

| CAS Number | 899973-25-2 |

The mechanism by which triazole derivatives exert their biological effects often involves interaction with cellular targets leading to apoptosis or cell cycle arrest. For example, compounds similar to this triazole have been shown to induce morphological changes in cells indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) . Such mechanisms are crucial for the development of therapeutic agents targeting malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the core structure can significantly influence pharmacological properties:

- Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.

- Fluorination Effects : The position of fluorine substitution has been shown to affect potency; para and meta positions generally enhance activity compared to ortho substitutions .

Chagas Disease Research

One notable study involved the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. Compounds similar to 5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide were evaluated for their efficacy in reducing parasite burden in mouse models. The most potent compounds demonstrated submicromolar activity and favorable pharmacokinetic profiles .

Cancer Cell Line Studies

In another study focusing on antiproliferative effects against cancer cell lines, derivatives were synthesized and tested for their ability to induce apoptosis in Jurkat T-cells. The results indicated that certain structural modifications led to enhanced cytotoxicity and selective targeting of cancerous cells without significant effects on normal cells .

科学的研究の応用

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness against human ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) with percent growth inhibitions (PGIs) of 86.61% and 85.26% , respectively. Other tested lines include NCI-H460 and MDA-MB-231, where moderate activity was noted with PGIs ranging from 51.88% to 67.55% .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.

- Fluorination Effects : The position of fluorine substitution significantly impacts potency; para and meta positions generally enhance activity compared to ortho substitutions .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

- Ovarian Cancer Study : In vitro tests revealed that the compound effectively inhibited the proliferation of OVCAR-8 cells, demonstrating a promising therapeutic index for further development in clinical settings.

- Mechanistic Insights : Studies utilizing flow cytometry indicated that treatment with this triazole derivative resulted in increased apoptosis rates in treated cancer cells compared to controls, underscoring its potential as a chemotherapeutic agent .

- Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when paired with other agents, suggesting a synergistic effect that warrants further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。